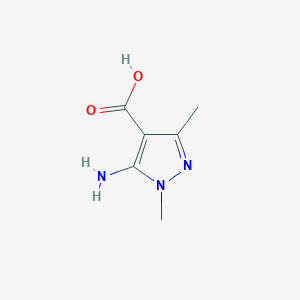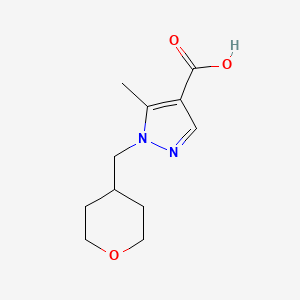
5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid (MOPC) is an organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds with three nitrogen atoms. MOPC is an important compound in the fields of organic synthesis, pharmaceuticals and biochemistry due to its unique properties. In
Aplicaciones Científicas De Investigación
Structural and Spectral Studies
- Research has delved into the structural and spectral characteristics of biologically important pyrazole-4-carboxylic acid derivatives, which includes studies on similar compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These investigations encompass experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction, to understand their molecular structure and properties (Viveka et al., 2016).
Synthesis and Transformations
- Studies have explored the synthesis and transformation of derivatives of related compounds, such as 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids. These works focus on synthesizing new chemical entities and their functional derivatives for potential applications in various fields (Prokopenko et al., 2010).
Medicinal Chemistry and Pharmacology
- In medicinal chemistry, related pyrazole derivatives have been synthesized and evaluated for their potential as pharmacological agents. For instance, studies on 5-(biphenyl-4-ylmethyl)pyrazoles as angiotensin II antagonists indicate the broader scope of these compounds in drug development (Almansa et al., 1997).
Crystal Structures in Coordination Chemistry
- The field of coordination chemistry has seen the use of pyrazole-dicarboxylate acid derivatives, like 1-(carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, in forming metal coordination complexes. These studies are significant for understanding molecular interactions and designing new materials (Radi et al., 2015).
Applications in Material Science
- In material science, bis(pyrazole) ligands derived from compounds like 3-methyl-1H-pyrazole-4-carboxylic acid have been utilized to create coordination polymers with metals such as Zn(II) and Cd(II). These polymers are studied for their unique structural properties and potential applications (Cheng et al., 2017).
Molecular Docking Studies
- Molecular docking studies have been conducted on similar pyrazole derivatives to predict their interactions with target proteins, which is crucial for drug design and discovery (Reddy et al., 2022).
Exploring Analgesic and Anti-inflammatory Properties
- Some pyrazole derivatives have been investigated for their analgesic and anti-inflammatory properties, providing insights into their therapeutic potential (Gokulan et al., 2012).
Propiedades
IUPAC Name |
5-methyl-1-(oxan-4-ylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8-10(11(14)15)6-12-13(8)7-9-2-4-16-5-3-9/h6,9H,2-5,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRRBCDGUBJUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC2CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)

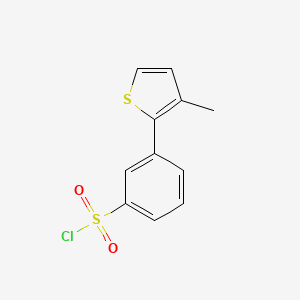
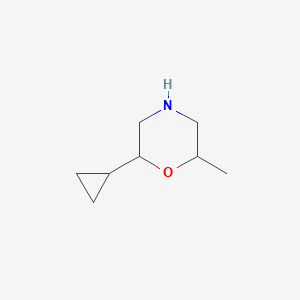
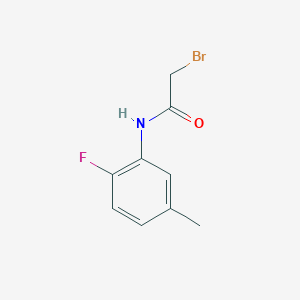
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)


